Ibutamoren

描述

Synthesis Analysis

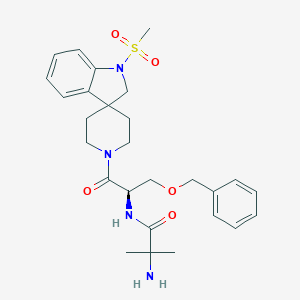

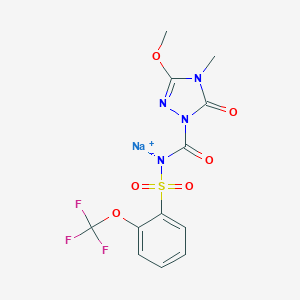

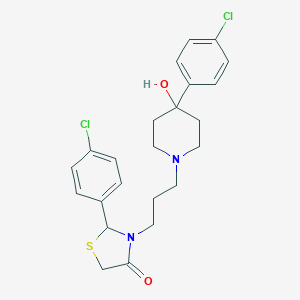

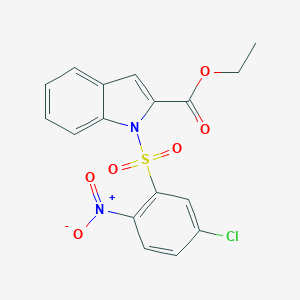

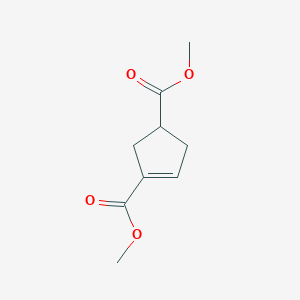

The synthesis of MK-677 has been detailed in various studies, highlighting its complex chemical composition and the steps required to achieve its potent growth hormone-releasing effects. An improved synthesis route utilizing the Fischer indole/reduction strategy was described, optimizing the preparation of key intermediates and achieving a more efficient synthesis process (Qi et al., 2012).

Molecular Structure Analysis

The molecular structure of MK-677 is characterized by a spiroindoline-based core, essential for its activity as a growth hormone secretagogue. The structure's complexity and the specific functional groups contribute to its ability to interact with the ghrelin receptor, mimicking the action of ghrelin and promoting the secretion of growth hormone.

Chemical Reactions and Properties

MK-677 undergoes various chemical reactions in biological systems, leading to the production of metabolites. Studies have identified numerous metabolites resulting from the oxidation of MK-677, including hydroxylated metabolites, and the dissociation of side chains, demonstrating the compound's extensive metabolism in the body (Philip et al., 2022).

科学研究应用

生长激素刺激

Ibutamoren 是一种合成的生长激素促分泌素受体 (GHSR) 激动剂,在许多疾病环境中用作生长激素促分泌素 . 它已成为生长激素刺激科学研究的重要关注点 .

骨密度和骨骼健康

This compound 正在被研究以了解其改善骨密度和整体骨骼健康的潜力 . 这可能对骨质疏松症等疾病有重大影响。

代谢性疾病

研究人员正在探索将 this compound 用于治疗各种代谢性疾病 . 它刺激生长激素的能力有可能帮助调节新陈代谢并改善糖尿病等疾病。

肌肉萎缩症

This compound 正在被研究以了解其治疗与肌肉萎缩相关的疾病的潜力 . 它有可能帮助患有这些疾病的患者增加肌肉质量和力量。

慢性病相关的恶病质

研究人员正在对使用 this compound 治疗恶病质进行研究,恶病质是一种以极度体重减轻和肌肉萎缩为特征的疾病,通常与慢性疾病相关 .

创伤或手术后的恢复

This compound 正在被研究以了解其在创伤或手术后恢复中的潜力 . 通过刺激生长激素,它有可能帮助加速愈合过程。

生长素受体信号

饥饿激素生长素激活生长素受体 GHSR 以刺激食物摄入和生长激素分泌,并调节奖励信号 . This compound 作为 GHSR 的合成激动剂,正在接受临床评估,用于治疗与食欲和生长激素失调相关的疾病 .

药物代谢

作用机制

Target of Action

Ibutamoren, also known as MK-677, primarily targets the ghrelin receptor . Ghrelin, often referred to as the ‘hunger hormone’, is an endogenous hormone known for its role in stimulating appetite and regulating energy balance . The ghrelin receptor is a G-protein-coupled receptor located in the brain, particularly in the pituitary and hypothalamic glands .

Mode of Action

This compound functions by mimicking the action of ghrelin . It binds to the ghrelin receptor in the brain, thereby stimulating the release of growth hormone (GH) from the pituitary gland . This interaction leads to an increase in insulin-like growth factor 1 (IGF-1) levels , a hormone with a similar function and molecular structure to insulin.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GH–IGF-1 axis . By stimulating the release of GH, this compound indirectly leads to an increase in IGF-1 levels . IGF-1 is a crucial factor in cell growth and development, and it plays a significant role in muscle and bone growth .

Pharmacokinetics

This compound is orally active, and it has a relatively long half-life, which allows for once-daily dosing . After administration, IGF-1 levels remain elevated in humans for up to 24 hours . This extended duration of action contributes to the compound’s sustained increases in plasma levels of GH and IGF-1 .

Result of Action

The activation of the GH–IGF-1 axis by this compound leads to several physiological effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . Human studies have shown it to increase both muscle mass and bone mineral density , making it a promising potential therapy for the treatment of frailty in the elderly . Moreover, this compound has been shown to improve sleep quality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects on muscle mass and strength become more apparent with prolonged use . Additionally, the compound’s effects on sleep architecture may vary between young and older subjects .

未来方向

MK-677 was designed to be administered to patients suffering from either a growth hormone deficiency or muscle wastage . As a remedy, MK-677 will increase the secretion of growth hormone from the pituitary gland, and as a result of the increased growth hormone levels, IGF-1 levels will increase . It is currently in clinical trials and has successfully passed numerous human trials . Future studies may reveal that doses as high as 50 mg provide additional benefits .

生化分析

Biochemical Properties

Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .

Cellular Effects

This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .

Molecular Mechanism

This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .

Temporal Effects in Laboratory Settings

The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .

Dosage Effects in Animal Models

In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .

Metabolic Pathways

This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .

Transport and Distribution

This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .

属性

IUPAC Name |

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUPQWIGCOZEOY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166700 | |

| Record name | Ibutamoren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159634-47-6 | |

| Record name | Ibutamoren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibutamoren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibutamoren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159634-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUTAMOREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

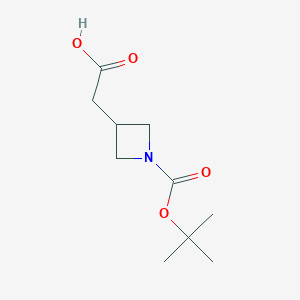

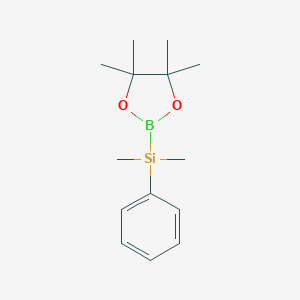

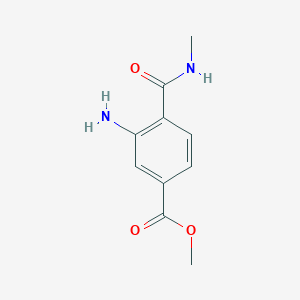

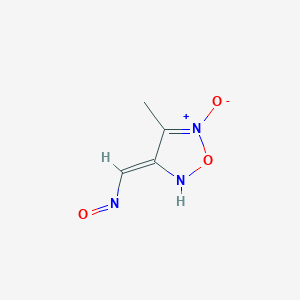

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

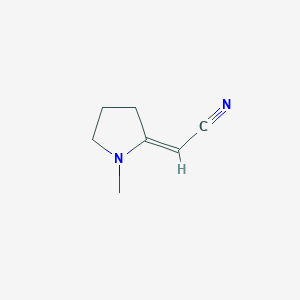

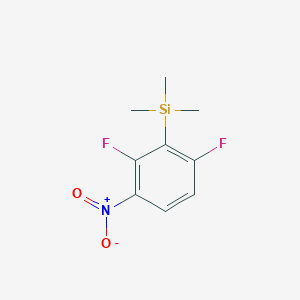

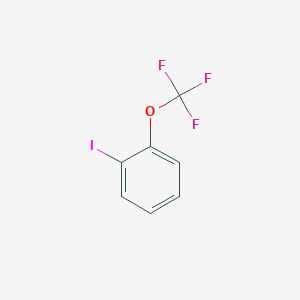

Feasible Synthetic Routes

Q & A

Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?

A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]

Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?

A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)

![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)

![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)